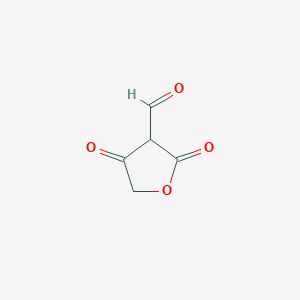

2,4-Dioxooxolane-3-carbaldehyde

Description

2,4-Dioxooxolane-3-carbaldehyde is a five-membered heterocyclic compound characterized by a dioxolane ring (1,3-dioxolane) with two ketone groups at positions 2 and 4, and a formyl (aldehyde) group at position 2. The combination of these functional groups imparts unique reactivity, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and fine chemical applications. Its structure confers both electrophilic (via the aldehyde) and hydrogen-bonding capabilities (via the ketones), enabling participation in diverse reactions such as nucleophilic additions, cyclizations, and cross-coupling processes.

Properties

IUPAC Name |

2,4-dioxooxolane-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O4/c6-1-3-4(7)2-9-5(3)8/h1,3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFLAPGKHOBXEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C(C(=O)O1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508318 | |

| Record name | 2,4-Dioxooxolane-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172505-30-5 | |

| Record name | 2,4-Dioxooxolane-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxooxolane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylene glycol with an aldehyde or ketone in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of 2,4-Dioxooxolane-3-carbaldehyde may involve large-scale batch or continuous processes. These methods often utilize automated systems to maintain precise control over reaction parameters, ensuring consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dioxooxolane-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Conditions often involve the use of strong nucleophiles like Grignard reagents or organolithium compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

2,4-Dioxooxolane-3-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and metabolic pathways.

Industry: It is used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism by which 2,4-Dioxooxolane-3-carbaldehyde exerts its effects involves its ability to interact with various molecular targets. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity underlies many of the compound’s applications in medicinal chemistry and biochemistry .

Comparison with Similar Compounds

Table 1: Structural Comparison of 2,4-Dioxooxolane-3-carbaldehyde with Analogous Compounds

| Compound Name | Core Structure | Functional Groups | Key Applications/Properties |

|---|---|---|---|

| 2,4-Dioxooxolane-3-carbaldehyde | 1,3-Dioxolane ring | 2 ketones (C=O), 1 aldehyde (CHO) | Synthesis intermediate, electrophile |

| 2-Methyl-1,3-dioxolane | 1,3-Dioxolane ring | Methyl substituent | Solvent, chemical intermediate |

| Caffeic Acid | Benzene ring | 2 hydroxyl (-OH), 1 propenoic acid | Antioxidant, dietary supplements |

| N3-(1-(3,5-Dimethyl)adamantyl)-... | Quinoline ring | Oxo (C=O), thioxo (C=S), carboxamide | Pharmacological research |

Key Observations :

- Heterocycles with Oxo Groups: Quinoline derivatives (e.g., N3-adamantyl carboxamides) feature oxo groups but within a fused aromatic system.

Table 2: Reactivity Profile Comparison

| Compound | Electrophilic Sites | Nucleophilic Sites | Stability Concerns |

|---|---|---|---|

| 2,4-Dioxooxolane-3-carbaldehyde | Aldehyde (C=O), ketones | Ketone oxygen | Aldehyde oxidation sensitivity |

| 2-Methyl-1,3-dioxolane | None | Ether oxygen | High stability, inert |

| Caffeic Acid | α,β-unsaturated acid | Hydroxyl groups | Oxidative degradation |

| Quinoline-3-carboxamides | Oxo group (C=O) | Amide nitrogen | Thermal decomposition |

Research Findings :

- The aldehyde group in 2,4-Dioxooxolane-3-carbaldehyde is prone to oxidation, necessitating anhydrous conditions during synthesis, akin to the handling of caffeic acid’s phenolic groups .

- Unlike alkyl dioxolanes (e.g., 2-Methyl-1,3-dioxolane), the target compound’s ketones participate in enolate formation, enabling C–C bond-forming reactions similar to quinoline-derived enolates .

- The dioxolane ring’s strain may facilitate ring-opening under acidic or nucleophilic conditions, a property absent in aromatic systems like caffeic acid or quinoline derivatives .

Table 3: Application-Based Comparison

| Compound | Pharmaceutical Use | Industrial Use | Research Focus Areas |

|---|---|---|---|

| 2,4-Dioxooxolane-3-carbaldehyde | Intermediate for bioactive molecules | Fine chemical synthesis | Asymmetric catalysis, polymer chemistry |

| 2-Methyl-1,3-dioxolane | None | Solvent, fuel additive | Green chemistry applications |

| Caffeic Acid | Antioxidant formulations | Food preservation | Oxidative stress studies |

| Quinoline-3-carboxamides | Antiviral/anticancer agents | N/A | Structure-activity relationships |

Insights :

- The target compound’s aldehyde group is critical in synthesizing Schiff bases or heterocyclic scaffolds, paralleling the use of quinoline carboxamides as pharmacophores .

- Industrial applications of alkyl dioxolanes (e.g., as solvents) contrast with the target compound’s niche role in high-value chemical synthesis .

- Caffeic acid’s natural origin and biocompatibility differ markedly from the synthetic challenges and opportunities posed by 2,4-Dioxooxolane-3-carbaldehyde .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.